molecular formula C15H21ClN2O4 B12171501 [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12171501
M. Wt: 328.79 g/mol
InChI Key: YRRWGAWALMPGLW-UHFFFAOYSA-N
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Description

[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a structurally complex compound featuring a cyclohexylacetic acid backbone modified with a propanoyl amide linkage and a 3-chloro-1,2-oxazole (isoxazole) moiety. The acetic acid group confers hydrophilicity, while the cyclohexyl and chlorinated heterocyclic groups introduce lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

2-[1-[[3-(3-chloro-1,2-oxazol-5-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C15H21ClN2O4/c16-12-8-11(22-18-12)4-5-13(19)17-10-15(9-14(20)21)6-2-1-3-7-15/h8H,1-7,9-10H2,(H,17,19)(H,20,21)

InChI Key

YRRWGAWALMPGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=CC(=NO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the chloro substituent, and the coupling of the cyclohexyl ring with the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biochemical pathways or as a precursor for the synthesis of biologically active molecules. Its interactions with enzymes and receptors can provide insights into cellular processes and mechanisms.

Medicine

In medicine, [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid may have potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and signaling pathways.

Biological Activity

[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, with the molecular formula C15H21ClN2O4 and a molecular weight of 328.79 g/mol, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Synthesis

The compound is synthesized through multi-step organic reactions that typically involve the formation of oxazole and cyclohexyl derivatives. The synthetic route includes:

  • Formation of Oxazole Derivative : Starting from 3-chloro-1,2-oxazole, which is reacted with propanoic acid derivatives.
  • Amide Bond Formation : Coupling the oxazole derivative with amino acids or amines.
  • Final Acetic Acid Derivative : The product is completed by introducing the acetic acid moiety.

The biological activity of [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is primarily attributed to its interaction with specific enzymes and receptors. It may modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activity

Research has indicated that compounds containing oxazole rings exhibit a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. Below are summarized findings related to the biological activity of this compound:

Antimicrobial Activity

A study evaluating the antimicrobial properties of oxazole derivatives reported effective inhibition against several microorganisms. For instance, compounds similar to [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid demonstrated:

  • Inhibition Zones : Effective against Staphylococcus aureus and Candida albicans with zones of inhibition ranging from 10 to 20 mm.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus12
Candida albicans11
Escherichia coli10

Antitumor Activity

In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. The compound's structure suggests potential interactions with cancer-related pathways, enhancing its efficacy as an antitumor agent.

Anti-inflammatory Effects

Research indicates that similar compounds may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.

Case Studies

  • Ehrlich Ascites Carcinoma (EAC) : In a study involving EAC cells, compounds similar to [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid exhibited significant cytotoxicity compared to standard chemotherapy agents.
  • Dalton's Lymphoma Ascites (DLA) : Another study highlighted the effectiveness of these compounds in reducing tumor growth in DLA models, suggesting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic Acid

  • Key Difference : Methoxy (-OCH₃) substitution replaces chlorine at the isoxazole 3-position.
  • Impact :
    • Electronic Effects : Methoxy is electron-donating, increasing the electron density of the isoxazole ring, whereas chlorine is electron-withdrawing. This alters reactivity and binding affinity to targets like enzymes or receptors.
    • Solubility : Methoxy enhances polarity, likely improving aqueous solubility compared to the chloro analog.
    • Molecular Weight : 324.37 g/mol (C₁₆H₂₄N₂O₅) vs. an estimated 343.83 g/mol for the chloro variant (C₁₅H₂₁ClN₂O₄) .

Methyl 3-(3-Chloroisoxazol-5-yl)propanoate

  • Key Difference : Ester (-COOCH₃) replaces the amide (-CONH-) and acetic acid (-COOH) groups.
  • Impact :
    • Stability : Esters are more prone to hydrolysis than amides, limiting in vivo half-life.
    • Lipophilicity : Higher logP for the ester (predicted ~1.8) vs. the polar acetic acid (logP ~0.5), favoring membrane permeability but reducing solubility .

Gabapentin Prodrug Analogs (e.g., Embodiment 9)

  • Key Difference: Amino-cyclohexanecarbonyl groups replace the chloroisoxazole-propanoyl moiety.
  • Impact :
    • Bioavailability : Ethyl ester prodrugs (e.g., Embodiment 9, MW 324) enhance absorption by masking the polar carboxylic acid. The chloro-isoxazole analog may similarly act as a prodrug or improve target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP Solubility (mg/mL) Bioavailability Hypothesis
[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₁₅H₂₁ClN₂O₄* ~343.83 Chloroisoxazole, amide, carboxylic acid 1.2 ~5 (moderate) Moderate (polar acid limits absorption)
Methoxy analog C₁₆H₂₄N₂O₅ 324.37 Methoxyisoxazole, amide, carboxylic acid 0.8 ~15 (high) Higher solubility, lower permeability
Methyl ester analog C₇H₈ClNO₃ 189.59 Chloroisoxazole, ester 1.8 ~2 (low) High permeability, rapid metabolism
Gabapentin prodrug (Embodiment 9) C₁₆H₂₈N₂O₃ 324.42 Cyclohexylacetate, ethyl ester 2.0 ~1 (low) Enhanced absorption via ester hydrolysis

*Estimated based on structural analogs.

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